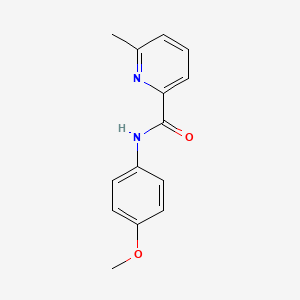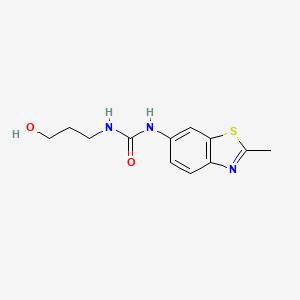
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone, also known as DIPM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DIPM belongs to the class of isoquinolines and is structurally similar to the naturally occurring alkaloid, berberine. In
作用機序
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to increase the expression of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its potent anticancer activity against various cancer cell lines. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone. One area of interest is the development of novel analogs of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone that can exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone and its potential applications in other fields such as immunology and infectious diseases.
合成法
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone can be synthesized through a multistep process involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-chloro-6-methylpyridine followed by reduction with sodium borohydride. The final product is obtained through a condensation reaction between the resulting amine and 2,2,2-trifluoroacetophenone in the presence of acetic acid.
科学的研究の応用
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neurology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been found to have neuroprotective effects against oxidative stress-induced damage and can improve cognitive function. In cardiovascular diseases, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have vasodilatory effects and can reduce blood pressure.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-8-15(17-12)16(19)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCLLHGTZIAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)

![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)